molecular formula C20H26N4O6S B1251721 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide CAS No. 619267-15-1

4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide

Cat. No.: B1251721
CAS No.: 619267-15-1
M. Wt: 450.5 g/mol
InChI Key: FYMAZDOJZUMVIY-UHFFFAOYSA-N
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Description

4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide: is a synthetic compound belonging to the sulfonamide class of chemicals Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide can be synthesized through the reaction of sulfonyl chlorides with amines. This classic approach involves the following reaction:

RSO2Cl+R2NHRSO2NR2+HCl\text{RSO}_2\text{Cl} + \text{R}'_2\text{NH} \rightarrow \text{RSO}_2\text{NR}'_2 + \text{HCl} RSO2​Cl+R2′​NH→RSO2​NR2′​+HCl

A base such as pyridine is typically added to absorb the hydrochloric acid generated during the reaction .

Industrial Production Methods: In industrial settings, the preparation of sulfonamides like this compound often involves the use of sodium sulfinates and amines. This method is efficient and environmentally friendly, providing a wide range of sulfonamide products in reasonable to excellent yields . Another method involves the condensation reaction of sulfanilamide with guanidine salts, which improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of thiols to sulfonamides.

    Reduction: Reduction of sulfonamides to amines.

    Substitution: Reaction with nucleophiles to form substituted sulfonamides.

Common Reagents and Conditions:

    Oxidation: Thiols and amines in the presence of oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions include sulfenamides, sulfinamides, and sulfonamides .

Scientific Research Applications

4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide exerts its effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is critical for the synthesis of folate in bacteria. By competing with p-aminobenzoic acid (PABA) for binding to DHPS, this compound effectively inhibits bacterial growth . This mechanism is similar to other sulfonamides, which are known for their bacteriostatic properties .

Comparison with Similar Compounds

  • Sulfanilamide
  • Sulfadiazine
  • Sulfamethazine

Comparison: While 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide shares structural similarities with other sulfonamides, it is unique in its specific applications and efficiency in various reactions. For instance, this compound is particularly effective in protein labeling and tracking interactions in cells, making it a valuable tool in molecular biology .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique properties and efficient synthesis methods make it a valuable asset in chemistry, biology, medicine, and industry.

Properties

CAS No.

619267-15-1

Molecular Formula

C20H26N4O6S

Molecular Weight

450.5 g/mol

IUPAC Name

4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C20H26N4O6S/c1-3-5-12-22(13-6-4-2)20-18(23(25)26)14-17(15-19(20)24(27)28)31(29,30)21-16-10-8-7-9-11-16/h7-11,14-15,21H,3-6,12-13H2,1-2H3

InChI Key

FYMAZDOJZUMVIY-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCCCN(CCCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Synonyms

GB-II-150
N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide

Origin of Product

United States

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